molecular formula C20H22ClN3O2 B2916175 N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide CAS No. 871673-01-7

N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

Cat. No.: B2916175
CAS No.: 871673-01-7
M. Wt: 371.87
InChI Key: XIDTZDFGQQMGHK-UHFFFAOYSA-N
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Description

N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a benzodiazole ring, a chlorophenoxy group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Scientific Research Applications

N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including its role as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide typically involves multiple steps:

    Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where the benzodiazole intermediate reacts with 4-chlorophenol in the presence of a base such as potassium carbonate.

    Formation of the Propyl Linker: The propyl linker is formed by reacting the chlorophenoxy-substituted benzodiazole with 1-bromopropane under basic conditions.

    Introduction of the Acetamide Moiety: The final step involves the acylation of the ethylamine group with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorophenoxy group.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide: shares structural similarities with other benzodiazole derivatives and chlorophenoxy compounds.

    Phenoxyacetamide Derivatives: Compounds such as phenoxyacetamide and its derivatives exhibit similar pharmacological activities and are used in similar applications.

Uniqueness

    Structural Features: The unique combination of the benzodiazole ring, chlorophenoxy group, and acetamide moiety distinguishes this compound from other similar compounds.

    Biological Activity: Its specific biological activities and potential therapeutic applications make it a compound of interest in scientific research.

Properties

IUPAC Name

N-[2-[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-15(25)22-12-11-20-23-18-5-2-3-6-19(18)24(20)13-4-14-26-17-9-7-16(21)8-10-17/h2-3,5-10H,4,11-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDTZDFGQQMGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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